(2R)-2-(fluoromethyl)azetidine; trifluoroacetic acid

Catalog No.
S3319683
CAS No.
2173637-39-1
M.F
C6H9F4NO2
M. Wt
203.13
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-2-(fluoromethyl)azetidine; trifluoroacetic ac...

CAS Number

2173637-39-1

Product Name

(2R)-2-(fluoromethyl)azetidine; trifluoroacetic acid

IUPAC Name

(2R)-2-(fluoromethyl)azetidine;2,2,2-trifluoroacetic acid

Molecular Formula

C6H9F4NO2

Molecular Weight

203.13

InChI

InChI=1S/C4H8FN.C2HF3O2/c5-3-4-1-2-6-4;3-2(4,5)1(6)7/h4,6H,1-3H2;(H,6,7)/t4-;/m1./s1

InChI Key

UYIMXDUXSJWJOJ-PGMHMLKASA-N

SMILES

C1CNC1CF.C(=O)(C(F)(F)F)O

Canonical SMILES

C1CNC1CF.C(=O)(C(F)(F)F)O

Isomeric SMILES

C1CN[C@H]1CF.C(=O)(C(F)(F)F)O

(2R)-2-(fluoromethyl)azetidine; trifluoroacetic acid is a compound that features a four-membered azetidine ring substituted with a fluoromethyl group and is associated with trifluoroacetic acid. The azetidine ring structure is a saturated cyclic amine, which contributes to the compound's unique properties. The presence of the fluoromethyl group enhances its biological activity and chemical reactivity, making it a subject of interest in medicinal chemistry and drug development.

There is no current information available regarding the mechanism of action of (2R)-2-(fluoromethyl)azetidine; trifluoroacetic acid in biological systems.

Due to the lack of specific information, it is advisable to handle (2R)-2-(fluoromethyl)azetidine; trifluoroacetic acid with caution, assuming the properties of its components.

  • Trifluoroacetic acid: A strong corrosive acid, known to cause skin irritation, serious eye damage, and respiratory problems.
  • Fluorine-containing compounds: May react with some materials and can be corrosive.

The chemical reactivity of (2R)-2-(fluoromethyl)azetidine can be analyzed through various reaction types, including:

  • Nucleophilic Substitution Reactions: The fluoromethyl group can undergo nucleophilic attack, leading to the formation of new bonds with nucleophiles.
  • Elimination Reactions: The compound may participate in elimination reactions under certain conditions, facilitating the formation of double bonds or other functional groups.
  • Acid-Base Reactions: Trifluoroacetic acid can act as a strong acid, influencing the protonation states of the azetidine nitrogen and affecting its reactivity.

These reactions are critical for understanding how (2R)-2-(fluoromethyl)azetidine interacts within biological systems and its potential applications in pharmaceuticals.

Research indicates that compounds containing azetidine rings often exhibit diverse biological activities. Specific studies have shown that (2R)-2-(fluoromethyl)azetidine may have:

  • Antimicrobial Properties: Compounds similar to (2R)-2-(fluoromethyl)azetidine have been reported to inhibit bacterial growth.
  • Anticancer Activity: Preliminary evaluations suggest potential efficacy against certain cancer cell lines, possibly through mechanisms involving apoptosis or cell cycle arrest.
  • Neuroprotective Effects: Some azetidine derivatives have shown promise in protecting neuronal cells from oxidative stress.

The exact biological activity of (2R)-2-(fluoromethyl)azetidine requires further investigation through targeted assays.

The synthesis of (2R)-2-(fluoromethyl)azetidine typically involves several steps:

  • Formation of the Azetidine Ring: This can be achieved through the cyclization of appropriate precursors, often involving amine and carbonyl compounds.
  • Introduction of the Fluoromethyl Group: This may be accomplished via nucleophilic substitution reactions where a fluorinated reagent is introduced to an existing alkyl halide or alcohol.
  • Acidic Workup: The trifluoroacetic acid can be added during or after synthesis to protonate the nitrogen atom in the azetidine ring, enhancing solubility and stability.

These methods highlight the importance of careful reaction conditions to ensure high yields and purity.

(2R)-2-(fluoromethyl)azetidine has several potential applications:

  • Drug Development: Its unique structure may serve as a scaffold for developing new pharmaceuticals targeting various diseases.
  • Chemical Probes: The compound could be used in biochemical assays to study enzyme interactions or cellular mechanisms.
  • Material Science: Due to its chemical properties, it may find applications in developing novel materials with specific functionalities.

Interaction studies involving (2R)-2-(fluoromethyl)azetidine focus on its binding affinity and selectivity towards biological targets. Techniques such as:

  • High-throughput Screening: This method allows for rapid assessment of the compound's activity against multiple targets.
  • Molecular Docking Studies: Computational methods can predict how (2R)-2-(fluoromethyl)azetidine interacts with proteins or enzymes at the molecular level.

These studies are crucial for understanding the compound's mechanism of action and optimizing its therapeutic potential.

Several compounds share structural similarities with (2R)-2-(fluoromethyl)azetidine. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
1-AcetylazetidineAzetidine ring with acetyl groupAntimicrobial
1-FluoroazetidineAzetidine ring with fluorineAnticancer
3-FluoroazetidineAzetidine ring with additional fluorineNeuroprotective

Uniqueness

(2R)-2-(fluoromethyl)azetidine stands out due to its specific substitution pattern, which enhances its reactivity compared to other azetidines. The combination of the fluoromethyl group and trifluoroacetic acid influences both its chemical properties and biological activities, making it a unique candidate for further research in drug discovery and development.

Dates

Modify: 2023-08-19

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